N-(4-cyanophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H |
InChI Key |
MFGPRXPCLKNJJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-cyanophenyl)benzenesulfonamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-cyanophenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. We will delve into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and its emerging role in drug discovery and development. This document is intended to serve as a valuable resource, empowering researchers to leverage the full potential of this versatile molecule.
Core Molecular Attributes
This compound is an aromatic sulfonamide characterized by a benzenesulfonyl group linked to a 4-cyanophenyl moiety through a sulfonamide bond. This unique combination of functional groups imparts specific physicochemical properties that are attractive for drug design.
Molecular Formula and Weight
The chemical structure of this compound consists of a benzenesulfonyl group (C₆H₅SO₂) and a 4-aminobenzonitrile group (-NH-C₆H₄-CN). Based on this, the molecular formula is calculated to be C₁₃H₁₀N₂O₂S .
The molecular weight is determined by the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 13 x 12.011 = 156.143 g/mol
-
Hydrogen (H): 10 x 1.008 = 10.080 g/mol
-
Nitrogen (N): 2 x 14.007 = 28.014 g/mol
-
Oxygen (O): 2 x 15.999 = 31.998 g/mol
-
Sulfur (S): 1 x 32.065 = 32.065 g/mol
This gives a total molecular weight of 272.30 g/mol .
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common derivatives is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.
| Property | This compound (Predicted) | N-(4-cyanophenyl)-4-methoxybenzenesulfonamide[1] | N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide[2] |
| Molecular Formula | C₁₃H₁₀N₂O₂S | C₁₄H₁₂N₂O₃S | C₁₃H₉N₃O₄S |
| Molecular Weight | 272.30 g/mol | 288.0 g/mol | 303.29 g/mol |
| LogP | ~2.5 | 2.61 | Not Available |
| Topological Polar Surface Area (tPSA) | 79.2 Ų | 79.2 Ų | Not Available |
| Hydrogen Bond Donors | 1 | 1 | Not Available |
| Hydrogen Bond Acceptors | 4 | 4 | Not Available |
| Rotatable Bonds | 2 | 2 | Not Available |
| Physical State | Solid (Predicted) | Solid | Solid |
| Melting Point | Not Available | Not Available | 191 to 194 °C |
Synthesis and Purification
The most common and efficient method for synthesizing this compound is the coupling of benzenesulfonyl chloride with 4-aminobenzonitrile in the presence of a base. This reaction, a variation of the Hinsberg test for primary amines, provides a straightforward route to the desired product.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Benzenesulfonyl chloride
-
4-Aminobenzonitrile
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution with stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.
Spectroscopic Characterization
Structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenesulfonyl and the cyanophenyl rings. The N-H proton will likely appear as a broad singlet. The protons on the cyanophenyl ring will appear as two doublets due to their ortho and meta coupling. The protons of the benzenesulfonyl group will appear as multiplets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (~118 ppm), the aromatic carbons, and the carbons of the benzenesulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
N-H stretch: A sharp peak around 3250-3350 cm⁻¹
-
C≡N stretch: A strong, sharp absorption around 2220-2240 cm⁻¹[4]
-
S=O asymmetric and symmetric stretches: Two strong bands around 1330-1350 cm⁻¹ and 1160-1180 cm⁻¹, respectively.[4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Applications in Drug Development
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[5][6][7][8] The addition of a cyanophenyl group can enhance binding to specific biological targets and modulate pharmacokinetic properties.
Potential Therapeutic Areas
-
Anticancer Agents: Numerous benzenesulfonamide derivatives have been investigated as anticancer agents.[9] For instance, 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide has been identified as a mitotic inhibitor that induces apoptosis and inhibits autophagy in human colorectal cancer cells.[10]
-
Enzyme Inhibitors: The sulfonamide moiety is a known zinc-binding group, making these compounds potential inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.
-
Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs, and research into new derivatives with improved efficacy and reduced resistance continues.[8]
Structure-Activity Relationship (SAR) Insights
The cyanophenyl group can participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. The electronic properties of the cyano group can also influence the acidity of the sulfonamide N-H, which can be critical for binding to certain enzymes.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the design of novel therapeutic agents. This guide has provided a detailed overview of its core properties, synthesis, and potential applications, offering a solid foundation for further research and innovation in this area.
References
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Hoffman Fine Chemicals. N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide. [Link]
-
Supplementary Information. Accessed February 21, 2026. [Link]
-
Mammadova, G. Z., et al. "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide." Acta Crystallographica Section E: Crystallographic Communications, vol. 79, no. 9, 2023, pp. 835-840. [Link]
-
PubChem. 4-[(4-cyanophenyl)methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
-
Wu, T.-Y., et al. "Identification of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells." Scientific Reports, vol. 7, no. 1, 2017, p. 12406. [Link]
-
Ghorab, M. M., et al. "Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents." European Journal of Medicinal Chemistry, vol. 121, 2016, pp. 56-66. [Link]
-
ResearchGate. GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
Figueroa-Valverde, L., et al. "Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model." Journal of Cardiovascular Disease Research, vol. 14, no. 1, 2023, pp. 1-8. [Link]
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Figueroa-Valverde, L., et al. "Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model." ResearchGate, 2024. [Link]
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PubChem. N-(4-chlorophenyl)-4-(2,6-dicyanophenoxy)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Al-Suhaimi, E. A., et al. "Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling." Molecules, vol. 28, no. 15, 2023, p. 5829. [Link]
-
Bayle, E. D., et al. "4-Cyano-2-methoxybenzenesulfonyl Chloride." Organic Syntheses, vol. 96, 2019, pp. 314-331. [Link]
-
Supporting information. The Royal Society of Chemistry. Accessed February 21, 2026. [Link]
-
ResearchGate. Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]
-
ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]
-
Adejayan, A. O., et al. "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Tropical Journal of Natural Product Research, vol. 3, no. 8, 2019, pp. 263-270. [Link]
-
ResearchGate. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]
-
PubChem. N-(4-Chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Mammadova, G. Z., et al. "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide." IUCrData, vol. 8, no. 9, 2023. [Link]
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PubChem. N-(4-Cyanophenyl)-N-hydroxybenzamide. National Center for Biotechnology Information. [Link]
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PubChem. 4'-Cyanobenzanilide. National Center for Biotechnology Information. [Link]
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PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]
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PubChem. N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). National Center for Biotechnology Information. [Link]
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-
PubChem. 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Shrestha, B., et al. "4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes." Analytical Chemistry, vol. 85, no. 20, 2013, pp. 9545-9551. [Link]
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Technical Guide: Safety, Synthesis, and Handling of N-(4-cyanophenyl)benzenesulfonamide
This guide serves as an advanced technical resource for N-(4-cyanophenyl)benzenesulfonamide , a specialized sulfonamide scaffold used in medicinal chemistry for carbonic anhydrase inhibition and antitumor research.[1]
Unlike standard commercial SDS documents which often contain generic boilerplate, this guide synthesizes Structure-Activity Relationship (SAR) data, predictive toxicology, and practical synthesis safety protocols.[1][2]
Chemical Identity & Physicochemical Profile
This compound is a secondary sulfonamide featuring an electron-withdrawing nitrile group on the N-phenyl ring.[1][2] This structural modification significantly increases the acidity of the sulfonamide nitrogen compared to unsubstituted analogs, influencing both its solubility and biological interaction (e.g., Zinc binding in metalloenzymes).[2]
Nomenclature & Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 4'-Cyanobenzenesulfonanilide; 4-(Phenylsulfonamido)benzonitrile[1]
-
CAS Number: Note: While specific derivatives (e.g., 4-amino-, 4-nitro-) have established CAS numbers like 751481-59-1, the unsubstituted parent often lacks a primary vendor CAS and is treated as a custom research chemical.[1]
-
Molecular Formula:
[1]
Predicted Physicochemical Properties
| Property | Value / Prediction | Context for Handling |
| Physical State | White to off-white crystalline solid | Dust generation hazard.[1][2] |
| Melting Point | 155–165 °C (Predicted based on analogs) | Stable solid; not volatile.[1] |
| pKa (Sulfonamide NH) | ~6.5 – 7.5 | Soluble in dilute aqueous base (e.g., 1M NaOH) due to deprotonation.[1][2] |
| LogP | ~2.6 | Moderate lipophilicity; potential for membrane permeability.[1][2] |
| Solubility | DMSO, DMF, Acetone; Poor in Water | Use DMSO for biological stock solutions.[2] |
Hazard Identification & Risk Assessment (GHS)
Since specific toxicological data (LD50) is rarely available for early-stage research chemicals, we apply Read-Across Toxicology based on the benzenesulfonamide core and the aryl nitrile moiety.[1]
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights (The "Why")
-
The Nitrile Moiety: Unlike aliphatic nitriles, aryl nitriles (Ar-CN) are generally stable and do not readily release cyanide ions (
) under physiological conditions.[1][2] However, metabolic oxidation can theoretically destabilize the ring.[2] Protocol: Treat as a potential metabolic poison; avoid co-administration with strong oxidizers.[1][2] -
The Sulfonamide Group: A known pharmacophore for hypersensitivity (Stevens-Johnson Syndrome) in susceptible individuals.[1][2]
-
Acidity & Irritation: The enhanced acidity (pKa ~7) means this compound can act as a weak acid on mucous membranes, exacerbating eye and respiratory irritation compared to neutral amides.[2]
Synthesis & Experimental Protocols
Researchers often synthesize this compound in-house.[1][2] The safety profile of the precursors is significantly higher risk than the final product.[2]
Standard Synthesis Route: Schotten-Baumann Conditions
Reaction: Benzenesulfonyl chloride + 4-Aminobenzonitrile
Step-by-Step Safety Protocol
-
Reagent Prep:
-
Reaction Setup:
-
Quenching (Critical Step):
-
Isolation:
Visualizing the Synthesis Safety Workflow
Figure 1: Safety workflow for the synthesis of this compound, highlighting high-risk transitions.
Safe Handling & Engineering Controls
Hierarchy of Controls
For handling the solid powder (final product):
-
Engineering:
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for fine powders.[1][2]
-
Skin: Nitrile gloves (minimum 0.11 mm thickness).[1][2]
-
Breakthrough time: >480 min (excellent resistance to solid sulfonamides).[1]
-
-
Respiratory: If working outside a hood (not recommended), use an N95 or P100 particulate respirator.[1][2]
-
Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated).
-
Incompatibilities: Strong oxidizing agents, Strong bases (will deprotonate and dissolve).[1][2]
-
Shelf Life: ~2 years if kept dry.[1][2] Hydrolysis of the nitrile to amide/acid is possible under prolonged exposure to moisture and acid/base.[2]
Emergency Response Logic
Figure 2: Immediate response protocols based on physicochemical properties.[1]
Specific Medical Note
-
Sulfonamide Allergy: If the exposed individual has a known "sulfa allergy," monitor for delayed hypersensitivity reactions (rash, fever) up to 72 hours post-exposure.[1][2]
-
Cyanide Protocol: While unlikely to release cyanide, in cases of massive ingestion, medical professionals should be alerted to the presence of an aryl nitrile.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzenesulfonamide derivatives.[1][2] Retrieved from .[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Context for sulfonamide biological activity).[1][6][7]
-
Sigma-Aldrich (2024). Safety Data Sheet for 4-Aminobenzonitrile.[1][2] Retrieved from .[1]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzenesulfonamide derivatives.[1][2] (General GHS classification data).[1][2]
-
Organic Chemistry Portal. Synthesis of Sulfonamides (Schotten-Baumann).[1][2] Retrieved from .[1]
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Biological Activity Profile: N-(4-cyanophenyl)benzenesulfonamide
The following technical guide details the biological profile, mechanism of action, and experimental utility of N-(4-cyanophenyl)benzenesulfonamide , a representative structure of the bioactive sulfonanilide class.
Technical Guide & Experimental Protocols
Executive Summary
This compound (also known as 4'-cyanobenzenesulfonanilide) serves as a critical chemical scaffold in medicinal chemistry, particularly in the development of antimitotic agents and enzyme inhibitors . Unlike primary sulfonamides (
Key Biological Contexts:
-
Anticancer Activity: Functions as a tubulin polymerization inhibitor (colchicine-site binder), leading to G2/M cell cycle arrest.
-
Enzyme Inhibition: Acts as a structural probe for Carbonic Anhydrase (CA) isoforms and 17
-Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1). -
Androgen Receptor Modulation: The 4-cyanophenyl moiety is a privileged structure in anti-androgens, making this scaffold relevant for Structure-Activity Relationship (SAR) studies in prostate cancer therapeutics.
Chemical Profile & Properties
This molecule combines a lipophilic benzenesulfonyl group with a polar, electron-deficient 4-cyanophenyl ring.
| Property | Data |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 258.30 g/mol |
| CAS Number | 16788-81-9 |
| Core Scaffold | Sulfonanilide (Diaryl sulfonamide) |
| Key Substituent | 4-Cyano (-CN) group (Electron Withdrawing) |
| Predicted pKa | ~6.5 - 7.5 (Sulfonamide NH) |
| Solubility | DMSO, Ethanol; Poorly soluble in water |
Mechanisms of Action[2][3][4]
Tubulin Polymerization Inhibition
The sulfonanilide class, exemplified by clinical candidates like E7010 and ABT-751 , targets the colchicine-binding site on
-
Mechanism: The molecule binds to the interface between
- and -tubulin dimers. The hydrophobic phenyl rings occupy the hydrophobic pockets of the colchicine site, while the sulfonamide bridge positions the rings to disrupt the straight conformation required for microtubule assembly. -
Causality: Binding prevents the "curved-to-straight" conformational change
Inhibits microtubule polymerization Disrupts mitotic spindle formation G2/M Cell Cycle Arrest Apoptosis.
Carbonic Anhydrase (CA) Modulation
While primary sulfonamides bind directly to the
-
Selectivity: Often show selectivity for tumor-associated isoforms (CA IX and XII) over cytosolic isoforms (CA I and II).
-
Binding Mode: They may anchor to the zinc-bound water molecule or bind to the hydrophobic half of the active site, inhibiting catalytic turnover through steric occlusion rather than direct metal coordination.
Diagram: Mechanism of Action Pathways
Caption: Dual mechanistic pathways of sulfonanilides affecting tubulin dynamics and pH regulation.
Synthesis Protocol
The synthesis follows a standard nucleophilic substitution reaction (Schotten-Baumann conditions) ensuring high yield and purity.
Reaction:
Step-by-Step Methodology
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 4-Aminobenzonitrile (1.0 eq), Pyridine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-aminobenzonitrile in dry DCM in a round-bottom flask under
atmosphere. -
Cool the solution to 0°C in an ice bath.
-
Add Pyridine dropwise (acts as HCl scavenger).
-
Add Benzenesulfonyl chloride dropwise over 15 minutes to prevent exotherm.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.
-
-
Work-up:
-
Wash the organic layer with 1M HCl (to remove excess pyridine), then saturated
, and finally Brine. -
Dry over anhydrous
. -
Evaporate solvent under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water to obtain white crystalline solid.
Experimental Protocols for Activity Assessment
In Vitro Tubulin Polymerization Assay
This assay validates the compound's ability to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA). -
Spectrophotometer (heated to 37°C).
Protocol:
-
Preparation: Dilute this compound in DMSO to desired concentrations (e.g., 1, 5, 10, 50
). Keep DMSO <1% final volume. -
Reaction Mix: In a 96-well plate, mix Tubulin (3 mg/mL final) in PEM buffer containing 1 mM GTP.
-
Initiation: Add the test compound and immediately place the plate in the spectrophotometer at 37°C.
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Control: Shows a sigmoidal curve (nucleation, elongation, steady state).
-
Active Compound: Shows a flattened curve or reduced
(rate of polymerization). -
Calculate
based on the reduction of steady-state polymer mass.
-
Carbonic Anhydrase Esterase Assay
Since sulfonanilides may not exhibit strong
Protocol:
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Enzyme: Purified Carbonic Anhydrase II or IX.
-
Procedure:
-
Incubate Enzyme + Test Compound in Tris-Sulfate buffer (pH 7.6) for 10 minutes.
-
Add 4-NPA substrate (3 mM).
-
Monitor the formation of 4-nitrophenolate anion by measuring Absorbance at 400 nm .
-
-
Validation: A decrease in absorbance increase rate compared to DMSO control indicates inhibition.
Visualization: Synthesis & Workflow
Caption: Synthetic pathway for high-purity isolation of the sulfonanilide scaffold.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Owa, T., et al. (1999). Discovery of N-(2-chloro-3-indolyl)benzenesulfonamide (E7010) as a novel anticancer agent. Journal of Medicinal Chemistry, 42(19), 3789-3799. Link
-
Rostom, S. A., et al. (2010). Polysubstituted benzenesulfonamides: Synthesis and biological evaluation as potential antitumor agents. European Journal of Medicinal Chemistry, 45(11), 5258-5264. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 532-545. Link
Methodological & Application
Application Note: Advanced Crystallization Protocols for N-(4-cyanophenyl)benzenesulfonamide
Executive Summary & Compound Profile
This application note details optimized crystallization strategies for N-(4-cyanophenyl)benzenesulfonamide , a critical sulfonamide scaffold often used as a model for studying sulfonamide-nitrile hydrogen bonding interactions and as an intermediate in the synthesis of carbonic anhydrase inhibitors.[1]
Achieving high-purity crystalline forms of this compound is challenging due to the competing polarity between the hydrophobic phenyl rings and the polar sulfonamide/nitrile groups. This guide provides three distinct protocols tailored for high-yield purification , single-crystal growth , and polymorph screening .[1]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Structure | Phenyl-SO₂-NH-Phenyl-CN | Rigid backbone; propensity for |
| H-Bond Donors | 1 (Sulfonamide N-H) | Primary directional force for lattice formation.[1] |
| H-Bond Acceptors | 3 (Sulfonyl O, Nitrile N) | Nitrile N is a weak acceptor; Sulfonyl O is strong.[1] |
| Solubility (Predicted) | High: DMF, DMSO, AcetoneMod: EtOH, EtOAc (Hot)Low: Water, Hexane | "Good" solvents must be polar aprotic or hot alcohols.[1] |
| pKa (Sulfonamide) | ~9.5 - 10.0 | pH-dependent solubility; insoluble in acidic media.[1] |
Solvent Selection & Thermodynamics
Successful crystallization relies on manipulating the metastable zone width (MSZW).[1] For this compound, the interaction between the cyano group and the sulfonamide moiety dictates solvent choice.[1]
Solubility Decision Matrix
Based on structural analogs (e.g., 3-cyano-4-methylbenzenesulfonamide) and empirical data:
-
Primary Solvents (Dissolvers): Acetone, Ethyl Acetate (EtOAc), Ethanol (EtOH), Tetrahydrofuran (THF).[1]
-
Anti-Solvents (Precipitators):
-Hexane, Water, Diethyl Ether.[1]
Critical Insight: Avoid using pure water as an anti-solvent if the solution is highly acidic, as this may trap ionic impurities.[1]
Experimental Protocols
Protocol A: Solvent/Anti-Solvent Crystallization (High Yield)
Objective: Rapid purification of bulk material (>5g) removing amorphous impurities.[1]
Materials:
Procedure:
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Acetone dropwise with constant stirring at room temperature (25°C) until fully dissolved. Note: If the solution is colored, treat with activated charcoal and filter.[1][3]
-
Supersaturation: Slowly add
-Hexane dropwise until a persistent turbidity (cloudiness) appears. -
Back-off: Add a minimal amount of Acetone (0.5 - 1.0 mL) to just redissolve the turbidity.[1]
-
Nucleation: Place the flask in a controlled environment at 4°C (fridge) or allow to stand at ambient temperature. Do not disturb.
-
Collection: After 12-24 hours, filter the white crystalline needles using vacuum filtration. Wash with cold 1:4 Acetone:Hexane mixture.[1]
Mechanism: The addition of hexane increases the chemical potential of the solute, forcing the hydrophobic phenyl rings to aggregate via
Protocol B: Cooling Crystallization (High Purity)
Objective: Removal of structurally similar impurities; suitable for final API grade.[1]
Materials:
-
Solvent: Ethanol (Absolute) or 2-Propanol (IPA)[1]
Procedure:
-
Slurry Formation: Suspend the compound in Ethanol (approx. 10 mL per gram) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux (78°C for EtOH). Add additional solvent in 1 mL increments until the solid just dissolves.
-
Controlled Cooling: Turn off the heat source and allow the flask to cool in the oil bath/heating mantle (slow cooling rate: ~1°C/min).
-
Seeding (Optional): At ~40°C, if no crystals have formed, add a single seed crystal from Protocol A to induce nucleation.
-
Isolation: Cool to 0°C in an ice bath for 1 hour to maximize yield. Filter and dry under vacuum at 50°C.
Protocol C: Vapor Diffusion (Single Crystal Growth)
Objective: Growing X-ray quality single crystals for structural determination.
Procedure:
-
Inner Vessel: Dissolve 50 mg of the compound in 2 mL of THF or DMF in a small vial (4 mL capacity).
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL capacity) containing 5 mL of
-Pentane or Diethyl Ether. -
Equilibration: Seal the outer jar tightly. The volatile anti-solvent (Pentane) will diffuse into the solution, slowly increasing supersaturation.[1]
-
Harvest: Inspect after 3-7 days. Large, prismatic crystals typically form on the walls.[1]
Visualization of Crystallization Workflow
The following diagram illustrates the decision logic and process flow for purifying this sulfonamide derivative.
Caption: Decision tree and workflow for selecting between Cooling (Protocol B) and Anti-Solvent (Protocol A) methods based on initial solubility profiles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; temperature dropped too fast. | Re-heat to dissolve the oil. Add a "seed" crystal.[1][3] Cool more slowly. Add 5% more solvent.[1] |
| Amorphous Powder | Precipitation was too rapid (crash precipitation).[1] | Use Protocol C (Vapor Diffusion) or reduce the rate of anti-solvent addition in Protocol A. |
| Low Yield | Too much solvent used; compound is too soluble. | Concentrate the mother liquor (filtrate) via rotary evaporation and cool again (Second Crop). |
| Colored Impurities | Oxidation products or starting material retention.[1] | Perform a "Hot Filtration" step with activated carbon during Protocol B (Reflux stage).[1] |
Mechanistic Insight: The "Sulfonamide Dimer"
In the crystalline state, this compound molecules typically arrange via N-H...O=S hydrogen bonds .[1] The sulfonamide NH acts as the donor, and one of the sulfonyl oxygens acts as the acceptor. This forms a robust "ladder" or "dimer" motif.[1] The cyano group often engages in weaker C-H...N interactions or directs the packing via dipole alignment. Rapid precipitation disrupts this ordering, leading to amorphous solids.[1] Slow growth (Protocols B & C) allows these H-bonds to error-correct, resulting in defined crystal habits.[1]
References
-
BenchChem Technical Support. (2025).[1][4][5][6] Crystallinity of Sulfonamide Compounds: Solvent/Anti-Solvent Protocols. BenchChem Application Notes.[1][6] Link[1]
-
Mammadova, G., et al. (2023).[1][7] "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]...". Acta Crystallographica Section E: Crystallographic Communications, 79(8), 747-751.[1] Link(Note: Representative citation for cyano-sulfonamide structural motifs).
-
Gelbrich, T., et al. (2007).[1][8] "Polymorphism in N-phenylbenzenesulfonamides." CrystEngComm. Link
-
NIST Chemistry WebBook. (2025).[1] Solubility Data Series: Sulfonamides.[1]Link[1]
-
Cayman Chemical. (2022).[1][9] Product Information: 4-Acetamidobenzenesulfonamide Solubility Profile.Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: N-(4-cyanophenyl)benzenesulfonamide as a Drug Synthesis Intermediate
Part 1: Strategic Overview
N-(4-cyanophenyl)benzenesulfonamide is a bifunctional pharmacophore and a critical intermediate in medicinal chemistry. Its structure combines a sulfonamide moiety —a classic carbonic anhydrase inhibitor and antibacterial motif—with a para-benzonitrile group .
For drug developers, the value of this intermediate lies in the nitrile group's versatility . It serves as a "masked" functionality that can be late-stage transformed into:
-
Tetrazoles: Bioisosteres of carboxylic acids (crucial for angiotensin II receptor antagonists).
-
Amidines/Guanidines: Key basic motifs for serine protease inhibitors.
-
Benzylamines: Via reduction, for accessing secondary amine scaffolds.
This guide provides a validated protocol for synthesizing this intermediate and demonstrates its transformation into a bioactive tetrazole derivative, emphasizing process safety and yield optimization.
Part 2: Synthesis Protocol (The "Build")
Protocol A: Synthesis of this compound
Target: Efficient coupling of an electron-deficient aniline with a sulfonyl chloride.
Reaction Scheme:
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | CAS |
| 4-Aminobenzonitrile | 118.14 | 1.0 | 5.90 g (50 mmol) | 873-74-5 |
| Benzenesulfonyl chloride | 176.62 | 1.2 | 7.7 mL (60 mmol) | 98-09-9 |
| Pyridine (Anhydrous) | 79.10 | Solvent | 50 mL | 110-86-1 |
| Ethyl Acetate | - | Solvent | 200 mL | 141-78-6 |
| 1M HCl (aq) | - | Wash | 200 mL | - |
Step-by-Step Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-aminobenzonitrile (5.90 g) in anhydrous pyridine (50 mL).
-
Expert Insight: 4-Aminobenzonitrile has reduced nucleophilicity due to the electron-withdrawing cyano group. Pyridine acts as both solvent and base/catalyst, ensuring complete conversion compared to weaker bases like bicarbonate.
-
-
Addition (Critical Step): Cool the solution to 0°C using an ice bath. Add benzenesulfonyl chloride (7.7 mL) dropwise over 20 minutes via a syringe or dropping funnel.
-
Why: The reaction is exothermic. Rapid addition can lead to bis-sulfonylation (formation of
). Keeping it cold suppresses this side reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 1:1). The starting amine (
) should disappear, replaced by the product ( ).
-
-
Quench & Workup:
-
Pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl with vigorous stirring.
-
Observation: The pyridine is neutralized, and the product will precipitate as a white/off-white solid.
-
Extract with Ethyl Acetate (2 x 100 mL).
-
Wash the organic layer successively with 1M HCl (2 x 50 mL) to remove residual pyridine, followed by Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 85–92%
-
Appearance: White crystalline solid.
-
Part 3: Downstream Transformation (The "Value Add")
Protocol B: Conversion to Tetrazole Derivative
Target: 5-(4-(phenylsulfonamido)phenyl)-1H-tetrazole.
The nitrile group is converted to a tetrazole using a "Click Chemistry" approach catalyzed by Zinc salts, avoiding toxic tin reagents.
Reaction Scheme:
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, dissolve This compound (1.0 eq) in a mixture of Isopropanol:Water (2:1) .
-
Reagents: Add Sodium Azide (1.5 eq) and Zinc Bromide (1.0 eq).
-
Safety: Sodium azide is acutely toxic and can form explosive hydrazoic acid. Ensure the reaction pH remains near neutral/basic. Do not use halogenated solvents (DCM) to avoid forming diazidomethane.
-
-
Reaction: Heat to reflux (80°C) for 12–16 hours.
-
Workup:
Part 4: Visualization of Pathways
Figure 1: Synthetic workflow showing the assembly of the sulfonamide scaffold and its divergent downstream transformations.
Part 5: Analytical Characterization
To validate the synthesis of the intermediate (Protocol A), compare your data against these standard values.
| Technique | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy | 2225 cm⁻¹ (Sharp, m) | C≡N stretch (Nitrile remains intact) |
| 3240 cm⁻¹ (Broad, s) | N-H stretch (Sulfonamide) | |
| 1345 cm⁻¹, 1165 cm⁻¹ | S=O asymmetric & symmetric stretches | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.95 (s, 1H) | -NH- (Exchangeable with D₂O) |
| δ 7.85 (d, 2H, J=8.5 Hz) | Ar-H ortho to Sulfonyl group | |
| δ 7.70 (d, 2H, J=8.8 Hz) | Ar-H ortho to Cyano group | |
| δ 7.25 (d, 2H, J=8.8 Hz) | Ar-H ortho to Nitrogen (shielded) | |
| Mass Spectrometry | m/z 257.0 [M-H]⁻ | Negative mode ESI (Acidic proton on N) |
Part 6: Troubleshooting & Expert Notes
-
Pyridine Removal: Residual pyridine can poison downstream catalysts (especially Pd/C reductions). If the odor persists after the acid wash, perform a final wash with CuSO₄ solution (aqueous). The copper forms a water-soluble complex with pyridine (turning the aqueous layer blue), effectively removing it.
-
Bis-sulfonylation: If you observe a spot with higher Rf than the product, you likely formed the bis-sulfonamide. This happens if the reaction gets too hot or if excess sulfonyl chloride is used. Remedy: Hydrolyze the crude mixture with NaOH/EtOH at reflux for 30 mins; the bis-sulfonamide cleaves back to the mono-sulfonamide, while the mono-sulfonamide is stable to base.
-
Safety with Azides: When performing the tetrazole synthesis (Protocol B), never use acid during the reaction phase. Hydrazoic acid (
) is volatile and explosive. Only acidify during the workup after cooling.
References
-
Synthesis of Sulfonamides: "The reaction of benzenesulfonyl chloride and the primary amine group... is a highly efficient reaction."[6] ResearchGate.[6] Available at: [Link]
-
Tetrazole Synthesis (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B.[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Available at: [Link]
-
Nitrile Hydrolysis: "Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis." PMC.[2] Available at: [Link]
-
Sulfonamide Bioactivity: "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." ResearchGate.[6] Available at: [Link]
Sources
Application Notes and Protocols for N-(4-cyanophenyl)benzenesulfonamide: A Guide for Researchers
These comprehensive application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-(4-cyanophenyl)benzenesulfonamide. This document provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry and biology.
Introduction and Scientific Context
This compound belongs to the sulfonamide class of organic compounds, a scaffold of immense importance in medicinal chemistry. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and a growing number of targeted cancer therapies.[1][2] The presence of a cyano (-CN) group on the phenyl ring introduces unique electronic properties and potential for further chemical modification, making this compound a valuable building block in drug discovery and a compound of interest for biological screening.
The core structure, a benzenesulfonyl group linked to a substituted aniline, is a privileged motif for interacting with various biological targets. Specifically, benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[1][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making CA inhibitors a significant area of pharmaceutical research.[1][3] This guide will provide the necessary protocols to synthesize and characterize this compound, enabling its exploration in various research and development settings.
Synthesis of this compound
The standard synthesis of this compound involves the nucleophilic substitution reaction between benzenesulfonyl chloride and 4-aminobenzonitrile. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.[4] A base is typically used to neutralize the hydrochloric acid byproduct of the reaction.
Reaction Mechanism
The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.
Caption: Generalized mechanism for sulfonamide formation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related sulfonamides.[5][6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1.18 g | 1.0 |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.77 g | 1.0 |
| Pyridine | C₅H₅N | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 4-aminobenzonitrile in 20 mL of dichloromethane (DCM) and 5 mL of pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Slowly add a solution of 1.77 g (10 mmol) of benzenesulfonyl chloride in 10 mL of DCM to the stirred solution of 4-aminobenzonitrile over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with 25 mL of 1 M HCl to remove excess pyridine.
-
Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer again with 25 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water.[7][8] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for its use in further applications. The following are the expected spectroscopic data for this compound based on the analysis of closely related sulfonamides.[7][9][10]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5-11.0 (s, 1H, NH), ~7.8-7.9 (d, 2H, Ar-H), ~7.6-7.7 (m, 3H, Ar-H), ~7.3-7.4 (d, 2H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~142.5 (C), ~139.0 (C), ~133.5 (CH), ~133.0 (CH), ~129.5 (CH), ~127.0 (CH), ~119.5 (CH), ~118.0 (C-CN), ~108.0 (C). |
| FT-IR (KBr, cm⁻¹) | ν: ~3250-3300 (N-H stretch), ~2220-2230 (C≡N stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch).[9][11] |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₁₃H₉N₂O₂S⁻: 271.04. A common fragmentation pathway involves the loss of SO₂.[12][13] |
Applications in Research and Drug Development
Benzenesulfonamide derivatives are a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities. This compound, with its specific substitution pattern, holds promise in several therapeutic areas.
Carbonic Anhydrase Inhibition
The primary sulfonamide moiety is a classic zinc-binding group, making this compound a strong candidate for a carbonic anhydrase (CA) inhibitor.[3][14] Different CA isoforms are implicated in various diseases. For instance, inhibition of CA II is relevant for glaucoma, while targeting CA IX and XII is a strategy in cancer therapy due to their role in tumor acidosis and proliferation.[1] The cyano-substituted phenyl ring can engage in specific interactions within the active site of different CA isoforms, potentially leading to isoform-selective inhibition.[15]
Caption: Mechanism of carbonic anhydrase inhibition.
Anticancer Drug Discovery
Beyond CA inhibition, the benzenesulfonamide scaffold has been incorporated into various anticancer agents that target other pathways. For example, derivatives have been identified as mitotic inhibitors, disrupting cell division in cancer cells.[16] The cyano group can also serve as a handle for further chemical modifications to optimize potency and selectivity against specific cancer targets.
Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for diverse chemical transformations.[17] This allows for its incorporation into larger molecular frameworks in the development of novel therapeutic agents.
Conclusion
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. The detailed protocols and scientific context are intended to empower researchers to confidently work with this compound and explore its potential in their respective fields. The rich pharmacology of the benzenesulfonamide class suggests that this compound is a valuable tool for chemical biology and a promising starting point for drug discovery programs.
References
-
Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. [Link]
-
Electronic Supplementary Information for Hydrocyanation of Sulfonylimines Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. [Link]
-
Electronic Supplementary Information for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids. [Link]
-
Supporting information: Rhodium-Catalyzed C-H/C-H Cross-Coupling of Sulfonamides and Biphenyls. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]
-
4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. [Link]
-
(IUCr) Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. [Link]
-
FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
-
4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1. [Link]
-
Identification of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. [Link]
-
a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
-
(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]
-
4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Structural and computational insights into a benzene sulfonamide derivative. [Link]
-
Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]
-
GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D).... [Link]
-
13 C NMR Chemical Shifts. [Link]
-
Benzenesulfonamide, N,N,4-trimethyl-. [Link]
- Method for synthesizing benzene sulfonamide compounds.
-
Structural and Spectroscopic Characterization of N-(2-Amino-4,5-Dichlorophenyl)-N-(Phenylsulfonyl)Benzenesulfonamide: a Joint Experimental and Quantum Chemical Study. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Benzenesulfonamide. [Link]
-
4-Nitrobenzenesulfonamide. [Link]
-
benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]
- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 13. researchgate.net [researchgate.net]
- 14. flore.unifi.it [flore.unifi.it]
- 15. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Solvent Selection for the Synthesis of N-(4-cyanophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of solvent selection for the synthesis of N-(4-cyanophenyl)benzenesulfonamide, a key intermediate and structural motif in medicinal chemistry. The synthesis, a variant of the classical Hinsberg reaction, involves the nucleophilic attack of 4-aminobenzonitrile on benzenesulfonyl chloride. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, purity, and scalability. This document elucidates the theoretical underpinnings of solvent effects, presents detailed, field-proven protocols using various solvent systems, and offers a framework for rational solvent selection and process optimization.
Introduction: The Significance of this compound
Sulfonamides (-SO₂NH-) are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] Their prevalence is due to their ability to act as stable mimics of other functional groups and participate in key binding interactions with biological targets.[4][5] this compound serves as a valuable building block for more complex molecules, making its efficient and clean synthesis a priority for medicinal and process chemists.
The reaction's success hinges on a nuanced understanding of the reaction environment. The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, intermediates, and transition states, thereby dictating the reaction pathway and outcome. This guide provides the expertise necessary to navigate these complexities and make informed decisions for solvent selection.
Reaction Mechanism and Theoretical Solvent Considerations
The formation of this compound proceeds via the reaction of 4-aminobenzonitrile with benzenesulfonyl chloride, typically in the presence of a base.[6] This is a nucleophilic substitution reaction at the electrophilic sulfur center.[7] The primary role of the base, such as pyridine or triethylamine, is to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.[1][6]
Caption: General schematic of the Hinsberg reaction for sulfonamide synthesis.
The choice of solvent directly impacts the reaction rate and mechanism, primarily through the following properties:
-
Polarity and Dielectric Constant: The reaction proceeds through a charged, polar transition state. Polar solvents can stabilize this transition state more effectively than nonpolar solvents, accelerating the reaction.[8][9] The dielectric constant provides a rough measure of a solvent's polarity; a higher constant generally indicates a more polar solvent capable of screening and stabilizing charge separation.[8][10]
-
Protic vs. Aprotic Nature: This is arguably the most critical factor for this reaction.
-
Polar Protic Solvents (e.g., water, ethanol) possess acidic protons and can form strong hydrogen bonds with the amine nucleophile (4-aminobenzonitrile). This solvation shell "cages" the nucleophile, reducing its reactivity and significantly slowing the reaction rate.[9][10]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile) are highly effective for this type of Sₙ2-like reaction. They are polar enough to dissolve the reactants and stabilize the transition state but do not form strong hydrogen bonds with the amine.[9][10] This leaves the nucleophile "free" and highly reactive, leading to faster reaction rates. For instance, one benchmark Sₙ2 reaction proceeds 500 times faster in acetone than in methanol.[9]
-
-
Solubility: A fundamental requirement is that the solvent must adequately dissolve both 4-aminobenzonitrile and benzenesulfonyl chloride to allow for effective molecular collisions.[11][12] Conversely, having the final product, this compound, be sparingly soluble in the reaction solvent at lower temperatures or upon the addition of an anti-solvent can greatly simplify purification through precipitation or crystallization.
Comparative Analysis of Solvent Systems
The optimal solvent system is a balance of reactivity, ease of handling, safety, and purification considerations. Below is a summary of common choices.
| Solvent System | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Pyridine | Polar Aprotic / Base | 12.4 | 115 | Acts as solvent, catalyst, and base; often high-yielding. | Pungent odor; high boiling point makes removal difficult; can be hard to separate from product.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Excellent solubility for reactants; volatile and easy to remove; inert. | Chlorinated solvent with health/environmental concerns; requires an external base.[2][13] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent; dissolves a wide range of organics. | Can form explosive peroxides upon storage; requires an external base.[14][15] |
| Acetone | Polar Aprotic | 21 | 56 | Highly polar; good for accelerating Sₙ2 reactions; easily removed. | Can potentially react with highly electrophilic or basic reagents. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Highly polar; stable and inert to many reaction conditions. | Can be difficult to remove completely due to higher boiling point. |
| Aqueous Biphasic | Protic/Aprotic Mix | N/A | N/A | Inexpensive; often allows for easy product isolation via precipitation. | Competing hydrolysis of sulfonyl chloride can reduce yield; requires vigorous stirring.[7][16] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Benzenesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 1: Pyridine as Solvent and Base (Classic Method)
This method is robust and often used for small-scale synthesis where ease of setup is prioritized.
-
Reagents:
-
4-Aminobenzonitrile (1.0 eq.)
-
Benzenesulfonyl chloride (1.05 eq.)
-
Pyridine (used as solvent, ~5-10 mL per gram of amine)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile in pyridine.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution. An exotherm and formation of a precipitate (pyridinium hydrochloride) may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold 2M HCl (aq). This will neutralize the excess pyridine and precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and then a small amount of cold diethyl ether or hexane to remove any remaining organic impurities.
-
Dry the product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if further purification is needed.
-
Protocol 2: Dichloromethane (DCM) with Triethylamine (Common Alternative)
This is a widely used protocol that facilitates a much easier workup compared to the pyridine method.
-
Reagents:
-
4-Aminobenzonitrile (1.0 eq.)
-
Benzenesulfonyl chloride (1.05 eq.)
-
Triethylamine (Et₃N) (1.2 eq.)
-
Dichloromethane (DCM) (~10-20 mL per gram of amine)
-
-
Procedure:
-
In a round-bottom flask, suspend/dissolve 4-aminobenzonitrile in DCM.
-
Add triethylamine to the mixture.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add a solution of benzenesulfonyl chloride in a small amount of DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Once complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
Caption: Decision tree for selecting a primary solvent system.
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of benzenesulfonyl chloride.
-
Solution: Ensure reactants are pure and dry. In biphasic systems, rapid stirring is essential to minimize sulfonyl chloride hydrolysis. In aprotic systems, ensure the base is added before the sulfonyl chloride.
-
-
Reaction Stalls:
-
Cause: Poor solubility of starting materials at low temperatures.
-
Solution: Consider a more effective solvent like THF or add a co-solvent. A slight increase in temperature may be necessary, but this also increases the rate of side reactions.
-
-
Difficult Purification:
-
Cause: Co-eluting impurities or product oiling out during crystallization.
-
Solution: For workups involving pyridine, ensure the acidic wash is thorough to remove all traces. For recrystallization, screen a variety of solvent/anti-solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Water).
-
Conclusion
The synthesis of this compound is a foundational reaction in medicinal chemistry. While the core transformation is straightforward, mastery of the process lies in the strategic selection of the solvent. For rapid, clean, and high-yielding reactions, polar aprotic solvents such as DCM or THF in the presence of a non-nucleophilic base like triethylamine represent the optimal choice . This approach maximizes the reactivity of the amine nucleophile while facilitating a straightforward workup. For small-scale discovery chemistry, the simplicity of using pyridine as both solvent and base remains a viable option, provided the challenges of its removal are addressed. By understanding the principles outlined in this guide, researchers can effectively control and optimize the synthesis of this and other critical sulfonamide-based molecules.
References
-
American Chemical Society. (2009). Steric Effects and Solvent Effects on SN2 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions. Available at: [Link]
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PubMed. (2016). Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. Available at: [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Available at: [Link]
-
Solubility of Things. Benzenesulfonamide. Available at: [Link]
-
PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ResearchGate. (n.d.). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Available at: [Link]
-
Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Available at: [Link]
-
ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Available at: [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. Available at: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available at: [Link]
-
EPO. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Available at: [Link]
-
Hindawi. (2023). Biological and Molecular Chemistry Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Available at: [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
Organic-Chemistry.org. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Available at: [Link]
-
ResearchGate. (n.d.). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available at: [Link]
-
PubMed. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Available at: [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
University of Rochester. Solvent: benzonitrile. Available at: [Link]
-
Jining Kendray Chemical Technology Co.,Ltd. Benzenesulfonamide. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: N-(4-cyanophenyl)benzenesulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(4-cyanophenyl)benzenesulfonamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, moving beyond a simple protocol to explain the causality behind experimental choices. As Senior Application Scientists, our goal is to empower you to optimize your reaction, improve yields, and ensure the highest purity of your final product.
Synthesis Overview: The Core Reaction
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. It involves the reaction of an amine (4-aminobenzonitrile) with a sulfonyl chloride (benzenesulfonyl chloride). The most common and direct method relies on the nucleophilic attack of the primary amino group of 4-aminobenzonitrile on the electrophilic sulfur atom of benzenesulfonyl chloride.[1][2] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3]
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Deprotonation & Elimination: A base removes a proton from the nitrogen atom, and the chloride ion is eliminated as a leaving group, resulting in the formation of the stable sulfonamide product and HCl, which is neutralized by the base.
Caption: Figure 1. Reaction mechanism for sulfonamide formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Caption: Figure 2. A logical workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is very low or I recovered only starting material. What are the likely causes?
A1: This is a common issue that can stem from several factors, often related to reagent quality or reaction conditions.
-
Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is moisture-sensitive and can readily hydrolyze to the unreactive benzenesulfonic acid, especially in the presence of heat.[4] If your solvent or amine contains water, a significant portion of the sulfonyl chloride will be quenched before it can react.
-
Solution: Ensure your solvent is anhydrous. Use freshly opened or properly stored 4-aminobenzonitrile. While some protocols use aqueous bases, the reaction should be kept cold (0-5 °C) in these cases to minimize hydrolysis.
-
-
Cause 2: Insufficiently Basic Conditions. The reaction generates HCl. Without a base to neutralize it, the acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. For an amine like 4-aminobenzonitrile, which is weakly basic due to the electron-withdrawing cyano group, a stronger base like pyridine or triethylamine is often more effective than a weak inorganic base like sodium bicarbonate.[3]
-
-
Cause 3: Low Reactivity of the Amine. The cyano (-CN) group is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group in 4-aminobenzonitrile compared to a simpler aniline.
-
Solution: You may need to gently heat the reaction (e.g., 40-50 °C) or allow for a longer reaction time (e.g., 6-24 hours) to drive the reaction to completion.[3] Always monitor progress by Thin Layer Chromatography (TLC).
-
Q2: My TLC shows the product spot, but also a significant amount of a new, less polar spot. What is this impurity?
A2: This is likely the N,N-bis(benzenesulfonyl) derivative, where the sulfonamide N-H proton has been removed and the resulting anion has reacted with a second molecule of benzenesulfonyl chloride.
-
Cause: This side reaction is favored by the use of a strong, non-hindered base that can easily deprotonate the newly formed sulfonamide, which is more acidic than the starting amine. Using more than one equivalent of sulfonyl chloride will also promote this.
-
Solution 1: Control Stoichiometry. Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is consumed before significant bis-sulfonylation can occur.
-
Solution 2: Use a Hindered or Weaker Base. A bulky base like 2,6-lutidine is less likely to deprotonate the sterically shielded sulfonamide nitrogen. Alternatively, a weaker base like sodium carbonate is often sufficient to neutralize HCl without promoting the side reaction.[5]
-
Solution 3: Control Reagent Addition. Add the benzenesulfonyl chloride slowly (dropwise) to a solution of the amine and base. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine.
-
Q3: The reaction seems to work, but I'm having difficulty purifying the product. Recrystallization gives an oil or very poor recovery.
A3: Purification challenges often come down to choosing the right solvent system for recrystallization or considering alternative methods.
-
Cause 1: Incorrect Recrystallization Solvent. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.
-
Solution: Conduct small-scale solvent screening. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[6] Dissolve the crude product in a minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly. Acetone or ethyl acetate with hexanes as an anti-solvent can also be effective.
-
-
Cause 2: Presence of Oily Impurities. If unreacted starting materials or side products are oils, they can "oil out" during crystallization, trapping the desired product and preventing crystal formation.
-
Solution 1: Aqueous Wash. Before crystallization, dissolve the crude product in a solvent like ethyl acetate and wash it with dilute acid (e.g., 1M HCl) to remove any unreacted amine, and then with dilute base (e.g., 5% NaHCO₃) to remove any benzenesulfonic acid. Wash with brine, dry the organic layer, and then concentrate it for recrystallization.
-
Solution 2: Column Chromatography. If recrystallization fails, silica gel column chromatography is a reliable alternative for separating compounds with different polarities.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
-
What is the best base for this reaction? There is no single "best" base; the choice depends on the scale and desired conditions. Pyridine can act as both a base and a solvent and is very effective. Triethylamine (TEA) is a strong, non-nucleophilic base suitable for aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] For a more environmentally friendly or "greener" approach, inorganic bases like Sodium Carbonate (Na₂CO₃) in an aqueous/organic biphasic system can work well.[5][8]
-
How do I monitor the reaction? Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product sulfonamide will be more non-polar (higher Rf) than the starting 4-aminobenzonitrile but more polar than benzenesulfonyl chloride (which may hydrolyze on the silica plate). A complete reaction is indicated by the disappearance of the limiting reagent (usually the amine).
-
Can I use a different sulfonyl chloride? Yes, this reaction is quite general. Toluenesulfonyl chloride or nitrobenzenesulfonyl chloride can be used to generate different sulfonamide derivatives.[9] Note that the electronics of the sulfonyl chloride will affect its reactivity; electron-withdrawing groups (like -NO₂) make the sulfur more electrophilic and the reaction faster.
-
What are the key safety precautions? Benzenesulfonyl chloride is corrosive and lachrymatory (causes tears).[4] It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine and DCM are toxic and should also be handled in a fume hood.
Parameter Optimization
Achieving a high yield requires balancing several interconnected variables. The following diagram and table illustrate these relationships.
Caption: Figure 3. Interdependence of key reaction parameters.
| Parameter | Choice & Rationale | Impact on Yield |
| Solvent | DCM/THF (Aprotic): Good for dissolving reagents, non-reactive. Pyridine (Base/Solvent): Excellent for driving the reaction, but can be difficult to remove. Acetonitrile: Polar aprotic, good for dissolving all components. | High solubility of reagents generally improves reaction rates and yield. Aprotic solvents prevent hydrolysis of the sulfonyl chloride. |
| Base | Pyridine: Highly effective, acts as a nucleophilic catalyst and base. Triethylamine (TEA): Strong, non-nucleophilic base. Good for preventing bis-sulfonylation. Na₂CO₃/K₂CO₃: Inexpensive, mild inorganic bases. Suitable for less sensitive reactions, often used in biphasic systems. | A sufficiently strong base is critical for neutralizing HCl and achieving high yield. Base choice can control the level of side products. |
| Temperature | 0 °C to Room Temp: Standard conditions to control exotherm and minimize side reactions. Reflux: May be needed for less reactive amines but increases the risk of side reactions and sulfonyl chloride decomposition. | Higher temperatures increase reaction rate but can also promote impurity formation. Optimization is key. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride to 1.05-1.1 eq. Amine: A slight excess of the amine ensures the more expensive sulfonyl chloride is fully consumed and minimizes bis-sulfonylation. | Proper stoichiometry is crucial for maximizing yield and simplifying purification. |
Recommended Experimental Protocols
Protocol 1: Synthesis using Pyridine
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.18 g, 10 mmol, 1.0 eq) in anhydrous pyridine (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.27 mL, 10 mmol, 1.0 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction mixture into ice-cold 2M HCl (100 mL). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.
-
Drying: Dry the crude product in a vacuum oven at 50 °C.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white solid.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
While still hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
References
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Barber, E. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Leese, M. P., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. [Link]
-
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
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Setzer, W. N. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
-
Yarmoliuk, D. V., et al. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]
-
Schmidt, T., et al. (2016). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
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UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. [Link]
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Morrill Research Group. (2017). Exploring new synthetic routes towards cyanamides. Blogs. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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Wikipedia. Sulfonamide (medicine). [Link]
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Vann, R. (2019). Nonfoliar Yield Enhancement Products in North Carolina Soybeans. NC State Extension Publications. [Link]
- Google Patents. (1957).
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Organic Syntheses. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Infante, F., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Hoffman Fine Chemicals. N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide. [Link]
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Guliya, O., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules. [Link]
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Patsnap. (2020). Preparation method of aminobenzonitrile. [Link]
-
Kumar, S., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2014). Improved method for preparing 4-cyanobiphenyl.
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Mallick, D., & Pathak, T. P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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Zia-ur-Rehman, M., et al. (2006). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
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Han, X., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
- Google Patents. (2004). Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
Ghorbani-Vaghei, R., & Khazaei, F. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
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Navigating Solubility Challenges with N-(4-cyanophenyl)benzenesulfonamide: A Technical Support Guide
Welcome to the technical support center for N-(4-cyanophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility issues encountered during experimental work. As a crystalline solid, achieving and maintaining the solubility of this compound is critical for the accuracy and reproducibility of your results. This document offers a structured, in-depth approach to troubleshooting these challenges, grounded in chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, a benzenesulfonamide derivative with a polar cyano group, this compound is predicted to be poorly soluble in water and non-polar organic solvents. The crystalline nature of the compound further contributes to its low aqueous solubility. However, it is expected to exhibit significantly better solubility in polar aprotic solvents. This is a common characteristic of sulfonamides, which often require specific solvent systems to achieve desired concentrations for experimental use.[1][2]
Q2: In which organic solvents is this compound likely to be most soluble?
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
-
Moderate Solubility: Acetone, Acetonitrile
-
Low to Negligible Solubility: Ethanol, Methanol, Water, Hexane, Toluene
A product data sheet for 4-Acetamidobenzenesulfonamide, another related sulfonamide, indicates a solubility of approximately 30 mg/mL in both DMSO and DMF.[4] This provides a reasonable starting point for estimating the solubility of this compound in these solvents.
Troubleshooting Common Solubility Issues
This section provides a systematic approach to resolving common problems encountered when preparing solutions of this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
If this compound fails to dissolve in your selected solvent, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Scientific Rationale:
-
Confirm Complete Initial Dissolution: Ensure that the compound was fully dissolved initially. Any remaining microcrystals can act as nucleation sites, promoting precipitation over time.
-
Storage Temperature: A decrease in temperature will lower the solubility of the compound. If stock solutions are stored at 4°C or -20°C, the compound may precipitate out. Unless specified otherwise, it is generally recommended to store solutions of crystalline organic compounds at a stable room temperature.
-
Solvent Evaporation: If the container is not properly sealed, the solvent can evaporate over time, leading to an increase in the concentration of the compound and subsequent precipitation. Always use tightly sealed vials for storing stock solutions.
-
pH and Buffer Compatibility: If you are working with aqueous buffers, the pH of the final solution can dramatically impact the solubility of sulfonamides. The sulfonamide group has an acidic proton, and its ionization state is pH-dependent. While this compound is not expected to have a basic center for significant pH-dependent solubility changes in the acidic range, extreme pH values should be considered. When diluting a DMSO or DMF stock solution into an aqueous buffer, it is crucial to do so slowly and with constant mixing to avoid localized high concentrations that can lead to precipitation. A common technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. [4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO or DMF
This protocol outlines the standard procedure for preparing a stock solution of this compound.
| Step | Action | Rationale |
| 1 | Weigh the desired amount of this compound in a clean, dry vial. | Accurate weighing is crucial for preparing a solution of a known concentration. |
| 2 | Add the calculated volume of high-purity DMSO or DMF to the vial. | Use of high-purity solvents minimizes the risk of introducing impurities that could affect the experiment. |
| 3 | Vortex or stir the mixture at room temperature for 5-10 minutes. | Initial agitation helps to disperse the solid and initiate the dissolution process. |
| 4 | If the compound is not fully dissolved, gently warm the solution in a water bath to 30-40°C while continuing to stir. | Increased temperature enhances solubility and the rate of dissolution. |
| 5 | If solids persist, place the vial in a sonicator bath for 10-15 minutes. | Sonication provides mechanical energy to break up any remaining solid aggregates. |
| 6 | Once a clear solution is obtained, allow it to cool to room temperature before use. | Ensures the compound remains in solution at the working temperature. |
| 7 | Store the stock solution in a tightly sealed vial at room temperature, protected from light. | Prevents solvent evaporation and potential photodegradation. |
Protocol 2: Dilution of a DMSO/DMF Stock Solution into an Aqueous Buffer
This protocol provides a method for diluting a concentrated stock solution into an aqueous buffer, minimizing the risk of precipitation.
| Step | Action | Rationale |
| 1 | Prepare a concentrated stock solution of this compound in DMSO or DMF as described in Protocol 1. | A high-concentration stock minimizes the amount of organic solvent introduced into the final aqueous solution. |
| 2 | In a separate tube, add the desired volume of the aqueous buffer. | Preparing the final solution by adding the stock to the buffer is generally preferred. |
| 3 | While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution dropwise. | Slow, dropwise addition with constant agitation prevents localized high concentrations of the compound, which can cause immediate precipitation. |
| 4 | Continue to vortex or stir the final solution for an additional 5 minutes after the addition is complete. | Ensures a homogenous solution. |
| 5 | Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to prepare a more dilute final solution. | Confirmation of complete dissolution is essential before proceeding with the experiment. |
Summary of Solvent Recommendations
| Solvent | Expected Solubility | Recommendations and Comments |
| DMSO | High | Recommended as a primary solvent for stock solutions. |
| DMF | High | An excellent alternative to DMSO for preparing stock solutions. |
| Acetone | Moderate | Can be used if DMSO or DMF are not suitable for the experimental system. |
| Ethanol | Low | Not recommended as a primary solvent. May be used as a co-solvent with DMF. |
| Water | Very Low | The compound is expected to be practically insoluble in water. |
References
- Hoffman Fine Chemicals. N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide Product Page.
- IUPAC-NIST Solubility Data Series. Preface to Solubility of Sulfonamides.
- IUPAC-NIST Solubility Data Series via GitHub Pages. Solubility of Sulfonamides.
- BenchChem. Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
- Hanaee, J., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination.
- Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Bustamante, P., et al. (1998).
- Grdeń, M., & Domańska, U. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
- Cayman Chemical. (2022).
- Fisher Scientific. eMolecules N-(4-cyanophenyl)-4-methyl-Benzenesulfonamide Product Page.
- MedChemExpress. N-(4-Cyanophenyl)
- Cayman Chemical.
- U.S. Environmental Protection Agency (EPA). N-(4-Cyanophenyl)-N-hydroxybenzamide Properties.
- Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality.
- Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide.
- He, L., et al. (Year not available).
- Sigma-Aldrich. N-(4-cyanophenyl)aminosulfonamide Product Page.
- Paruta, A. N., & Piekos, R. (1986). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine); C11H11N302S.
- Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide.
Sources
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: N-(4-cyanophenyl)benzenesulfonamide Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-cyanophenyl)benzenesulfonamide is a molecule of interest in medicinal chemistry and materials science, featuring a core benzenesulfonamide structure linked to a cyanophenyl group. Understanding its stability, particularly in response to temperature, is critical for ensuring the integrity of experimental results, defining appropriate storage and handling procedures, and predicting shelf-life in formulated products. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offers troubleshooting advice for common issues, and presents standardized protocols for stability assessment. While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related sulfonamides and aromatic nitriles to provide a robust predictive framework.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under thermal stress?
The most probable degradation pathway, especially in the presence of moisture, is the hydrolysis of the sulfonamide (S-N) bond.[1][2][3][4] This reaction is susceptible to both acid and base catalysis and would cleave the molecule into benzenesulfonic acid and 4-aminobenzonitrile. High temperatures can significantly accelerate this hydrolytic process.
Q2: What are the initial visual or physical signs of degradation?
Initial degradation may not be visually apparent. However, significant degradation could potentially lead to:
-
Change in Color: The appearance of a yellow or brown tint in the normally off-white or light pink solid.
-
Altered Melting Point: A depression and broadening of the melting point range is a classic indicator of impurity introduction, including degradation products. A related compound, N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide, has a melting point of 191-194 °C, while benzenesulfonamide itself melts at 151-153 °C.[5][6] A significant deviation from the expected melting point of your pure compound warrants investigation.
-
Changes in Solubility: Degradation products will have different polarity and solubility profiles, which might affect how the compound dissolves in various solvents.
Q3: How should I properly store this compound to ensure long-term stability?
To minimize degradation, the compound should be stored in a well-sealed container to protect it from moisture. For long-term storage, it is recommended to keep it in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative and hydrolytic degradation. Following the principles outlined in the ICH Q1A(R2) guidelines for stability testing, controlled room temperature (e.g., 25 °C / 60% RH) or refrigerated conditions (2-8 °C) are advisable.[7][8][9][10]
Q4: Can the cyanophenyl group degrade under thermal stress?
Aromatic nitriles are generally quite stable. However, at very high temperatures (e.g., >400°C), thermal decomposition can occur, potentially leading to the release of hydrogen cyanide and other nitrile-containing fragments.[11] Under typical laboratory and storage conditions, the sulfonamide bond is the more labile site. In some contexts, aromatic nitriles can undergo thermal trimerization to form triazines, though this usually requires catalysts or very high heat.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks appear in my HPLC chromatogram after sample storage or a heating step. | Thermal Degradation: The compound is likely degrading. The new peaks are degradants such as benzenesulfonic acid or 4-aminobenzonitrile. | 1. Confirm the identity of the new peaks by LC-MS if possible. 2. Perform a forced degradation study (see Protocol 1 ) to confirm the degradation pathway. 3. Re-evaluate your storage and experimental conditions to minimize heat and moisture exposure. |
| The melting point of my compound is lower and broader than the literature value. | Presence of Impurities: This is a strong indication that the sample is no longer pure, likely due to degradation. | 1. Assess the purity of your sample using a stability-indicating method like HPLC (see Protocol 2 ). 2. If degradation is confirmed, the material may need to be re-purified or re-synthesized. |
| I'm observing poor reproducibility in my bioassays. | Compound Instability in Assay Medium: The compound may be degrading in the aqueous, buffered conditions of your assay, especially if incubated at 37°C. | 1. Assess the stability of the compound directly in the assay buffer over the time course of the experiment. 2. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make final dilutions into the aqueous buffer immediately before use. |
| My solid compound has changed color from white to yellow/brown. | Significant Degradation: This indicates a more advanced state of degradation, possibly involving complex secondary reactions or the formation of chromophoric byproducts. | The material is likely compromised. It is highly recommended to use a fresh, pure batch of the compound for any further experiments. Characterize the degraded material by HPLC to understand the extent of the issue. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[13][14][15] This protocol provides a systematic approach to evaluating the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. For solid-state thermal stress, use the neat powder.
-
Stress Application:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.[13][15]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room or elevated temperature.[13][15]
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[13][15]
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100°C) in a calibrated oven.[13][15]
-
Photostability: Expose the solution to a light source as specified by ICH guideline Q1B.[7]
-
-
Sample Processing: At specified time points (e.g., 2, 8, 24 hours), take aliquots. Neutralize the acid and base-stressed samples before dilution.
-
Analysis: Analyze all samples, including a time-zero control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.[13][16]
Caption: Workflow for developing a stability-indicating HPLC method.
Starting Point HPLC Conditions:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm) or use a PDA to scan a range (e.g., 200-400 nm).
-
Column Temperature: 30°C.
This method should be optimized to achieve baseline separation between the main peak of this compound and all peaks generated during the forced degradation studies.
Potential Degradation Pathway
The primary degradation route under hydrolytic conditions (acidic or basic) involves the cleavage of the sulfonamide bond.
Caption: Primary hydrolytic degradation pathway.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- ICH. Quality Guidelines. ICH.
- Unknown Author. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
- ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
- Technische Universität München. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
- Chemical Communications (RSC Publishing). (n.d.).
- ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- PMC. (n.d.).
- NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile. Canada.ca.
- ResearchGate. (n.d.).
- MilliporeSigma. (n.d.). Benzenesulfonamide = 98 98-10-2.
- Fisher Scientific. (2010, June 5).
- Benchchem. (n.d.). solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
- Hoffman Fine Chemicals. (n.d.). CAS 751481-59-1 | N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide.
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. memmert.com [memmert.com]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dspace.alquds.edu [dspace.alquds.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Bioisosteric Switch: Cyanophenyl vs. Nitrophenyl Sulfonamides in Drug Design
Topic: Comparative Study of Cyanophenyl vs. Nitrophenyl Sulfonamides Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Medicinal Chemists
Executive Summary: The Case for Substitution
In the optimization of sulfonamide-based pharmacophores—particularly Carbonic Anhydrase (CA) inhibitors and antibacterial agents—the nitrophenyl moiety has historically served as a potent electron-withdrawing scaffold. However, its liability as a "toxicophore" often necessitates its replacement.
This guide objectively compares the Nitrophenyl (-NO₂) and Cyanophenyl (-CN) sulfonamide series. While both exert strong electron-withdrawing effects essential for acidifying the sulfonamide nitrogen (
Physicochemical & Electronic Comparison
The substitution of a nitro group with a cyano group is not merely a reduction in steric bulk; it is a fundamental alteration of the molecule's metabolic fate and solid-state properties.
Table 1: Physicochemical Profile Comparison
| Property | Nitrophenyl Sulfonamide (-NO₂) | Cyanophenyl Sulfonamide (-CN) | Impact on Drug Design |
| Hammett Constant ( | +0.78 | +0.66 | Both strongly acidify the sulfonamide -NH, crucial for Zinc binding. |
| Steric Profile | Bulky, non-linear (3 atoms) | Compact, linear (2 atoms) | -CN allows binding in tighter enzyme pockets. |
| Dipole Moment | High (~3.8 D for Nitrobenzene) | High (~4.0 D for Benzonitrile) | Similar polarity; -CN often improves permeability. |
| Metabolic Liability | High (Nitroreductase target) | Low (Hydrolysis resistant) | -NO₂ triggers genotoxic hydroxylamine formation. |
| Crystal Density | Higher density, often forms hydrates | Lower density, efficient packing | -CN derivatives often show superior solid-state stability. |
Scientist's Insight: The Hammett
values are the critical metric here. Since sulfonamide potency (especially in CA inhibition) correlates with the acidity of the -SO₂NH- proton, the -CN group (0.66) provides sufficient electron withdrawal to maintain biological activity without the metabolic baggage of the nitro group.
Metabolic Fate & Toxicity Mechanisms
The primary driver for switching from nitro to cyano is reductive toxicity . The following pathway diagram illustrates the divergent metabolic fates of these two moieties in a hepatocyte environment.
Diagram 1: Metabolic Divergence Pathway
Figure 1: Metabolic pathways showing the "Nitro Liability" (Red) leading to reactive intermediates vs. the metabolic stability of the Cyano group (Green).
Experimental Validation Protocols
To validate the superiority of the Cyanophenyl analogue, a direct head-to-head comparison using the following protocols is recommended.
Protocol A: Synthesis of Sulfonamide Analogues
Objective: Synthesize both analogues from their respective sulfonyl chlorides to ensure purity for testing.
-
Reagents: 4-Nitrobenzenesulfonyl chloride (A) and 4-Cyanobenzenesulfonyl chloride (B).
-
Coupling Amine: 4-Amino-1-methylpiperidine (Model nucleophile).
-
Procedure:
-
Dissolve 1.0 eq of Amine in anhydrous DCM at 0°C.
-
Add 1.2 eq of Triethylamine (TEA) as a base.
-
Slowly add 1.0 eq of Sulfonyl Chloride (A or B) portion-wise.
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Purification: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over
. Recrystallize from Ethanol.
-
-
Quality Control: Confirm structure via
-NMR. Key shift: Nitro-aromatic protons appear downfield ( 8.3-8.4 ppm) vs Cyano-aromatic ( 7.8-8.0 ppm).
Protocol B: Microsomal Stability Assay (Metabolic Liability Test)
Objective: Quantify the intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Workflow:
-
Pre-incubate HLM and Test Compound (Nitro vs Cyano) at 37°C for 5 min.
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot
vs time. Slope determines .-
Expectation: Nitrophenyl compounds often show rapid depletion (
min) in anaerobic conditions or specific reductive environments, whereas Cyanophenyls typically exhibit min.
-
Decision Matrix for Lead Optimization
When should you make the switch? Use this logic flow to guide your SAR strategy.
Diagram 2: SAR Decision Tree
Figure 2: Strategic decision workflow for substituting Nitro groups with Cyano bioisosteres during Lead Optimization.
References
-
Comparison of the cytotoxicity of the nitroaromatic drug flutamide to its cyano analogue . Toxicological Sciences, 2007.
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . Journal of the Brazilian Chemical Society, 2021.
-
Azobenzenesulfonamide Carbonic Anhydrase Inhibitors: Synthesis and Bioactivity . International Journal of Molecular Sciences, 2024.
-
Nitroreduction: A Critical Metabolic Pathway for Drugs . Chemical Research in Toxicology, 2018.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry, 2010.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
